Phenazostatin J (1) Exhibits Nanomolar Cytotoxicity Against Gastric Cancer Cells, Outperforming Adriamycin
Phenazostatin J (1), a specific diphenazine derivative, demonstrates potent and selective cytotoxicity against the human stomach cancer cell line NUGC-3. Its activity is quantitatively superior to the clinically used chemotherapeutic agent adriamycin (doxorubicin) [1][2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 7.7 nM |
| Comparator Or Baseline | Adriamycin (Positive Control): 150 nM |
| Quantified Difference | 19-fold greater potency |
| Conditions | NUGC-3 human stomach cancer cell line |
Why This Matters
This 19-fold increase in potency indicates a substantially more effective in vitro inhibitor of gastric cancer cell growth, making it a promising lead scaffold for anticancer drug development.
- [1] Lee, H.-S., Kang, J. S., Cho, D.-Y., Choi, D.-K., & Shin, H. J. (2022). Isolation, Structure Determination, and Semisynthesis of Diphenazine Compounds from a Deep-Sea-Derived Strain of the Fungus Cystobasidium laryngis and Their Biological Activities. Journal of Natural Products, 85(4), 857-865. View Source
- [2] MedChemExpress. (n.d.). Isolation, Structure Determination, and Semisynthesis of Diphenazine Compounds... Retrieved April 20, 2026. View Source
